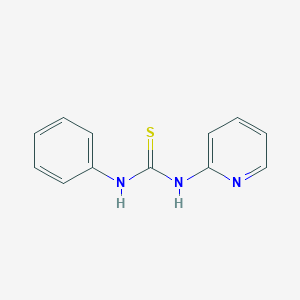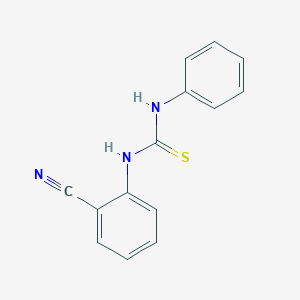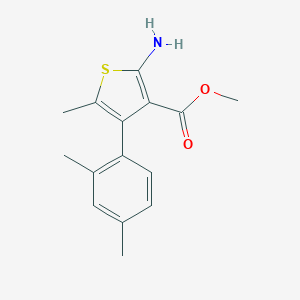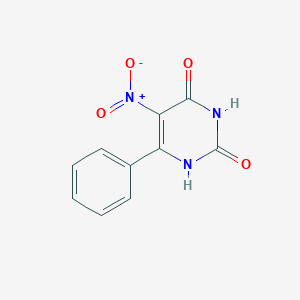
5-Nitro-6-phenyl-2,4-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-6-phenyl-2,4-pyrimidinediol is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrimidine family, which is a class of organic compounds that contain a pyrimidine ring. The synthesis of 5-Nitro-6-phenyl-2,4-pyrimidinediol is a complex process that involves several steps. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-Nitro-6-phenyl-2,4-pyrimidinediol is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. The compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. It has also been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
5-Nitro-6-phenyl-2,4-pyrimidinediol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which suggests that it may have potential therapeutic applications. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Nitro-6-phenyl-2,4-pyrimidinediol in lab experiments include its broad-spectrum antimicrobial activity and its low toxicity profile. However, the compound has some limitations, including its low solubility in water and its potential for cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-Nitro-6-phenyl-2,4-pyrimidinediol. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in the treatment of various diseases, such as inflammatory disorders and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 5-Nitro-6-phenyl-2,4-pyrimidinediol is a promising chemical compound that has potential applications in various fields. Its unique properties make it a potential candidate for further research in the areas of antimicrobial activity, anti-inflammatory and antioxidant properties, and potential therapeutic applications. Further research is needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 5-Nitro-6-phenyl-2,4-pyrimidinediol involves the reaction of 2-aminopyrimidine with nitrobenzene in the presence of a catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to produce the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-Nitro-6-phenyl-2,4-pyrimidinediol has potential applications in scientific research due to its unique properties. The compound has been studied for its antimicrobial activity, and it has been shown to be effective against a wide range of bacteria and fungi. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
23766-62-3 |
|---|---|
Nom du produit |
5-Nitro-6-phenyl-2,4-pyrimidinediol |
Formule moléculaire |
C10H7N3O4 |
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
5-nitro-6-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O4/c14-9-8(13(16)17)7(11-10(15)12-9)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14,15) |
Clé InChI |
WKJBXBYHCDJRRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Autres numéros CAS |
23766-62-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



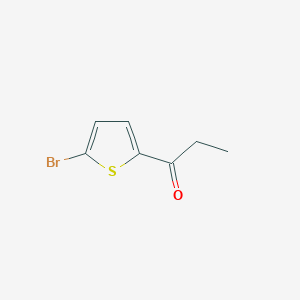
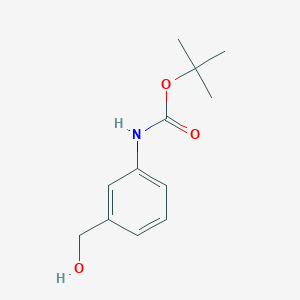
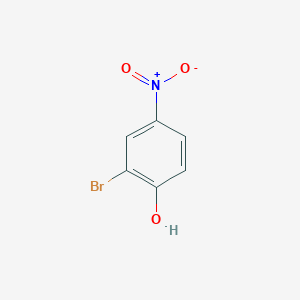
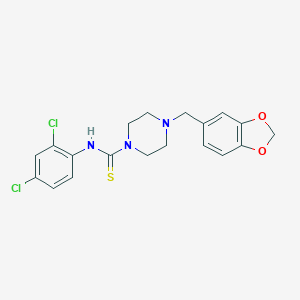
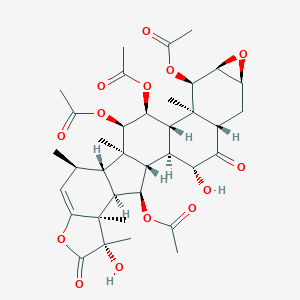
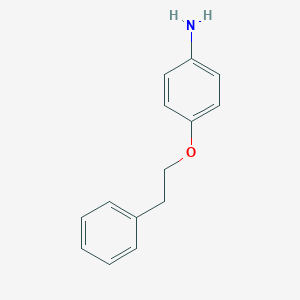
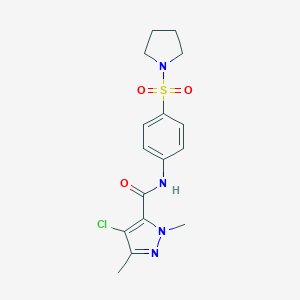
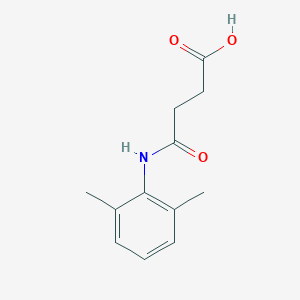
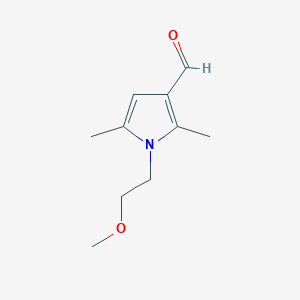
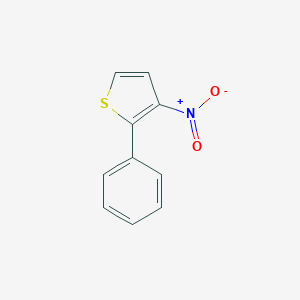
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
